molecular formula C11H22ClN3O2 B11731287 Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride

Cat. No.: B11731287
M. Wt: 263.76 g/mol
InChI Key: SMUSASNRKJUNEN-UHFFFAOYSA-N
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Description

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H22ClN3O2. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable tool in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl piperidine-1-carboxylate with a carbamimidoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is produced in bulk quantities and undergoes rigorous quality control to ensure consistency and purity. The final product is then packaged and distributed for research and industrial use .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism depends on the specific context and application of the compound[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride is unique due to its specific chemical structure and reactivity. It offers distinct advantages in terms of stability, solubility, and reactivity compared to similar compounds. These properties make it particularly valuable in research and industrial applications where precise control over chemical reactions is required .

Properties

Molecular Formula

C11H22ClN3O2

Molecular Weight

263.76 g/mol

IUPAC Name

tert-butyl 2-carbamimidoylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H21N3O2.ClH/c1-11(2,3)16-10(15)14-7-5-4-6-8(14)9(12)13;/h8H,4-7H2,1-3H3,(H3,12,13);1H

InChI Key

SMUSASNRKJUNEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=N)N.Cl

Origin of Product

United States

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